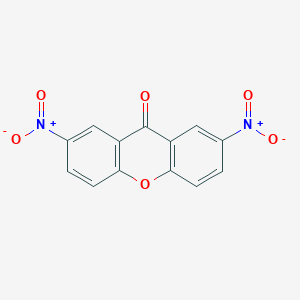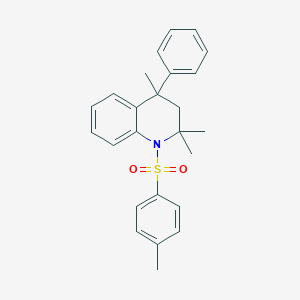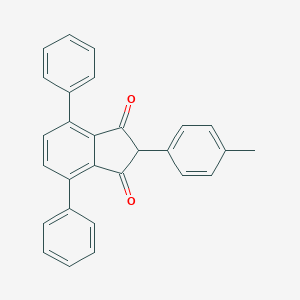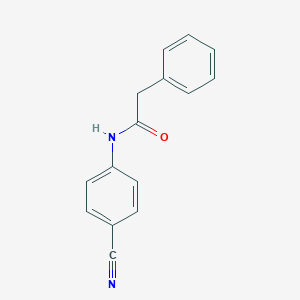
N-(4-cyanophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-phenylacetamide, also known as CPP, is a chemical compound that has attracted significant attention in scientific research. CPP is a white crystalline powder with a molecular weight of 268.3 g/mol. CPP is a member of the amide family and has a wide range of applications in the field of medicinal chemistry.
Mecanismo De Acción
N-(4-cyanophenyl)-2-phenylacetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. N-(4-cyanophenyl)-2-phenylacetamide also binds to the voltage-gated sodium channels and inhibits their activity, which leads to a decrease in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
N-(4-cyanophenyl)-2-phenylacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It also exhibits antioxidant properties and protects against oxidative stress-induced neuronal damage. N-(4-cyanophenyl)-2-phenylacetamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-2-phenylacetamide is a versatile compound that can be used in a wide range of laboratory experiments. Its high purity and stability make it an ideal candidate for pharmacological studies. However, N-(4-cyanophenyl)-2-phenylacetamide has a low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for N-(4-cyanophenyl)-2-phenylacetamide research. One area of interest is the development of N-(4-cyanophenyl)-2-phenylacetamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying N-(4-cyanophenyl)-2-phenylacetamide's neuroprotective effects. Additionally, the potential use of N-(4-cyanophenyl)-2-phenylacetamide as a therapeutic agent for various neurological disorders, including epilepsy, depression, and chronic pain, warrants further investigation.
Métodos De Síntesis
N-(4-cyanophenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-cyanobenzoic acid with phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation mechanism to yield N-(4-cyanophenyl)-2-phenylacetamide. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-cyanophenyl)-2-phenylacetamide has also been reported to exhibit antitumor and antiviral activities.
Propiedades
Número CAS |
89246-38-8 |
|---|---|
Nombre del producto |
N-(4-cyanophenyl)-2-phenylacetamide |
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Clave InChI |
JNHXEOULFHSWMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



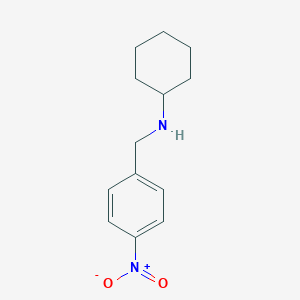
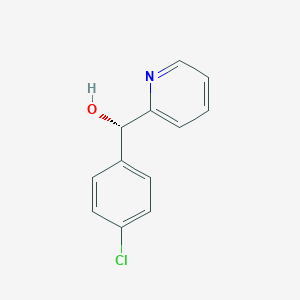
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
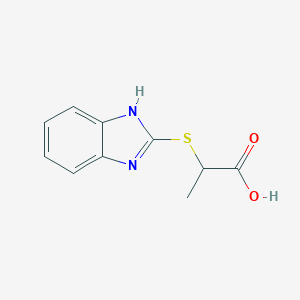
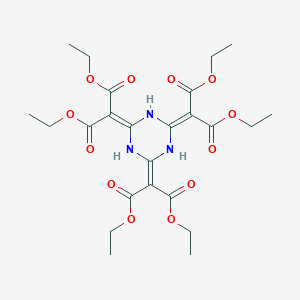
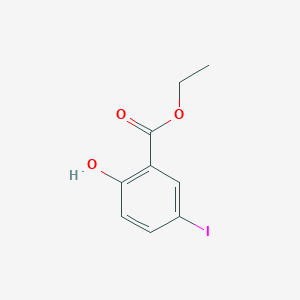
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
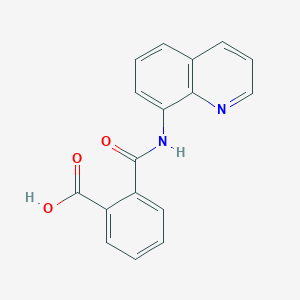
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
